molecular formula C7H14O2 B8220518 3-Butyloxetan-3-ol

3-Butyloxetan-3-ol

Cat. No.: B8220518
M. Wt: 130.18 g/mol
InChI Key: OPRBHSNHUMLSOP-UHFFFAOYSA-N
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Description

3-Butyloxetan-3-ol is a substituted oxetane derivative featuring a hydroxyl group and a butyl chain attached to the third carbon of the oxetane ring. Its molecular formula is C₇H₁₄O₂, with a molecular weight of 130.18 g/mol. The oxetane ring imparts unique steric and electronic properties, while the butyl group enhances lipophilicity compared to smaller substituents.

Properties

IUPAC Name

3-butyloxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-3-4-7(8)5-9-6-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRBHSNHUMLSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(COC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butyloxetan-3-ol can be synthesized through several methods. One common approach involves the ring-opening of epoxides with carboxylic acids, followed by cyclization. For instance, the reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide can yield oxetan-3-ol derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase-transfer catalysts and controlled reaction environments to minimize by-products and enhance regioselectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Butyloxetan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

3-Butyloxetan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyloxetan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The oxetane ring’s strained structure makes it prone to ring-opening reactions, which can lead to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Key Findings:

3-Ethynyloxetan-3-ol’s ethynyl group enables facile cross-coupling reactions, as evidenced by its use in catalytic systems (e.g., predicted collision cross-section data supports its utility in mass spectrometry-based studies) .

Physicochemical Properties :

  • Lipophilicity : this compound (logP ~1.8) is more hydrophobic than 3-Vinyloxetan-3-ol (logP ~0.5), making it preferable for blood-brain barrier penetration in drug candidates .
  • Reactivity : The vinyl group in 3-Vinyloxetan-3-ol allows for polymerization or Michael additions, whereas the fluorophenyl derivative’s aromatic ring supports π-π stacking in materials science .

Synthetic Accessibility: 3-Vinyloxetan-3-ol (CAS 1207175-07-2) is commercially available in high purity, with suppliers emphasizing its demand for specialized applications .

Research Implications

  • Drug Design : this compound’s balance of bulk and stability makes it a promising alternative to tert-butyl groups in protease inhibitors or kinase modulators.
  • Material Science : Ethynyl and vinyl derivatives are pivotal in creating cross-linked polymers or conductive materials, though their reactivity requires careful handling .

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